molecular formula C18H12N4O4S B11566608 N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-(2-nitrophenyl)furan-2-carboxamide

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-(2-nitrophenyl)furan-2-carboxamide

Cat. No.: B11566608
M. Wt: 380.4 g/mol
InChI Key: BJEGHJSHLIHEIP-UHFFFAOYSA-N
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Description

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-(2-nitrophenyl)furan-2-carboxamide is a complex organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-(2-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzothiadiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: This step may involve the use of furan derivatives and coupling reactions.

    Attachment of the nitrophenyl group: This can be done through nitration reactions followed by coupling with the furan ring.

    Final coupling to form the carboxamide: This step involves the formation of the amide bond under specific conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-(2-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May have potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Could be explored for drug development due to its unique structural features.

    Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-(2-nitrophenyl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazole derivatives: Compounds with similar benzothiadiazole cores.

    Furan derivatives: Compounds containing furan rings with various substituents.

    Nitrophenyl compounds: Compounds with nitrophenyl groups attached to different cores.

Uniqueness

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-(2-nitrophenyl)furan-2-carboxamide is unique due to the combination of its structural features, which may impart specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C18H12N4O4S

Molecular Weight

380.4 g/mol

IUPAC Name

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-(2-nitrophenyl)furan-2-carboxamide

InChI

InChI=1S/C18H12N4O4S/c1-10-6-7-12-17(21-27-20-12)16(10)19-18(23)15-9-8-14(26-15)11-4-2-3-5-13(11)22(24)25/h2-9H,1H3,(H,19,23)

InChI Key

BJEGHJSHLIHEIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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